Kushecarpin A

描述

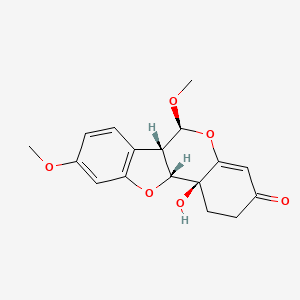

Kushecarpin A is a plant-derived isoflavonoid isolated from Zizyphus oxyphylla . It has garnered attention for its potent inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes . Molecular docking studies suggest that this compound binds to the active site of 5-LOX with high affinity, disrupting its catalytic function and reducing inflammatory mediators . In vivo and in vitro studies highlight its significant anti-inflammatory effects, with promising pharmacokinetic properties such as enhanced bioavailability and metabolic stability compared to synthetic inhibitors like nordihydroguaiaretic acid (NDGA) . This compound’s structural backbone, characterized by an isoflavonoid core with hydroxyl and methoxy substituents, contributes to its bioactivity and selectivity .

属性

分子式 |

C17H18O6 |

|---|---|

分子量 |

318.32 g/mol |

IUPAC 名称 |

(6S,6aS,11aR,11bS)-11b-hydroxy-6,9-dimethoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one |

InChI |

InChI=1S/C17H18O6/c1-20-10-3-4-11-12(8-10)22-15-14(11)16(21-2)23-13-7-9(18)5-6-17(13,15)19/h3-4,7-8,14-16,19H,5-6H2,1-2H3/t14-,15+,16-,17+/m0/s1 |

InChI 键 |

JZXNRGRYFYPZDM-VVLHAWIVSA-N |

手性 SMILES |

CO[C@@H]1[C@@H]2[C@H]([C@]3(CCC(=O)C=C3O1)O)OC4=C2C=CC(=C4)OC |

规范 SMILES |

COC1C2C(C3(CCC(=O)C=C3O1)O)OC4=C2C=CC(=C4)OC |

同义词 |

kushecarpin A |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Kushecarpin A belongs to a class of isoflavonoids and structurally related compounds with shared biological targets. Below is a detailed comparison with key analogs and functional equivalents:

Structural Analogs: Isoflavonoids

(-)-Medicarpin and (-)-Sophoracarpan A Structural Similarities: These compounds share an isoflavonoid core but differ in stereochemistry and substituent groups. For instance, Medicarpin lacks the methoxy group present in this compound, while Sophorocarpan A features a distinct hydroxylation pattern . Functional Differences: Medicarpin exhibits antioxidant and mild anti-inflammatory activity but shows weaker 5-LOX inhibition compared to this compound . Sophorocarpan A’s bioactivity remains understudied, though synthetic studies suggest its structural flexibility could allow for optimization . Synthetic Accessibility: Unified synthetic routes for this compound, Medicarpin, and Sophorocarpan A highlight their shared biosynthetic precursors, enabling scalable production of analogs .

Functional Analogs: 5-LOX Inhibitors

Nordihydroguaiaretic Acid (NDGA) Mechanism: A synthetic lignan and classic 5-LOX inhibitor. This compound, in contrast, demonstrates comparable enzyme affinity with fewer side effects . Structural Advantage: this compound’s isoflavonoid scaffold offers better metabolic stability than NDGA’s linear lignan structure .

Curcumin Activity: A polyphenol from Curcuma spp. with moderate 5-LOX inhibition (IC₅₀ ~10–20 µM) but low bioavailability due to rapid metabolism . Pharmacokinetic Edge: this compound’s hydroxyl/methoxy groups enhance solubility and half-life, addressing curcumin’s limitations .

Table 1: Comparative Overview of this compound and Analogs

| Compound | Source/Class | 5-LOX Inhibition (Relative Efficacy) | Bioavailability | Key Structural Features | Therapeutic Potential |

|---|---|---|---|---|---|

| This compound | Zizyphus oxyphylla (Isoflavonoid) | High | High | Methoxy-substituted isoflavonoid | Anti-inflammatory |

| (-)-Medicarpin | Synthetic/Plant | Moderate | Moderate | Hydroxylated isoflavonoid | Antioxidant, Anti-inflammatory |

| NDGA | Synthetic (Lignan) | High | Low | Linear lignan | Anti-inflammatory (toxic) |

| Curcumin | Curcuma spp. | Moderate | Low | Polyphenol | Anti-inflammatory, Antioxidant |

常见问题

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Kushecarpin A?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) to confirm stereochemistry and functional groups.

- Employ high-performance liquid chromatography-mass spectrometry (HPLC-MS) to assess purity and molecular weight.

- Validate crystalline structures via X-ray crystallography when possible.

- Replicate experiments using standardized protocols to ensure reproducibility (e.g., detailed synthesis steps in the "Experimental" section per journal guidelines) .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) against relevant cell lines.

- Include positive controls (e.g., doxorubicin for anticancer studies) and account for solvent interference.

- Use dose-response curves to calculate IC50 values, ensuring statistical rigor (e.g., triplicate trials with ANOVA validation) .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Methodological Answer:

- Follow stepwise extraction protocols from natural sources (e.g., Sophora species), including solvent optimization (polarity gradients).

- Document reaction conditions (temperature, pH, catalysts) meticulously to enable replication.

- Cross-validate yields and purity with peer-reviewed synthesis routes .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s mechanism of action across studies?

Methodological Answer:

- Conduct systematic reviews to aggregate findings, noting variables like dosage, cell models, and assay endpoints .

- Perform meta-analyses to identify confounding factors (e.g., solvent toxicity, batch variability).

- Use knockout/knockdown models (e.g., CRISPR-Cas9) to isolate target pathways and resolve ambiguities .

Q. What strategies optimize this compound’s bioavailability and pharmacokinetics in preclinical models?

Methodological Answer:

Q. How can computational methods improve the understanding of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins.

- Cross-reference with QSAR models using descriptors like logP, polar surface area, and H-bond donors.

- Validate predictions with in vitro mutagenesis assays to confirm critical functional groups .

Q. What experimental controls are critical when investigating this compound’s anti-inflammatory effects?

Methodological Answer:

- Include negative controls (untreated cells) and positive controls (e.g., dexamethasone).

- Monitor cytokine release profiles (ELISA for TNF-α, IL-6) alongside cytotoxicity data.

- Use pathway-specific inhibitors (e.g., NF-κB inhibitors) to contextualize mechanistic claims .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting spectroscopic data for this compound in publications?

Methodological Answer:

- Disclose all raw data (e.g., NMR spectra, chromatograms) in supplementary materials.

- Annotate discrepancies (e.g., solvent peaks, impurity signals) and provide rationale for interpretations.

- Follow journal-specific guidelines for spectral reporting (e.g., Beilstein Journal of Organic Chemistry standards) .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

Methodological Answer:

Q. How can researchers ensure reproducibility in this compound studies amid natural product variability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。